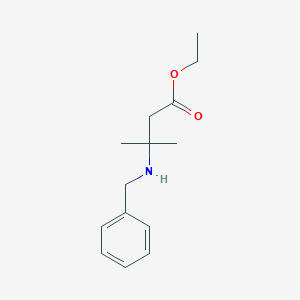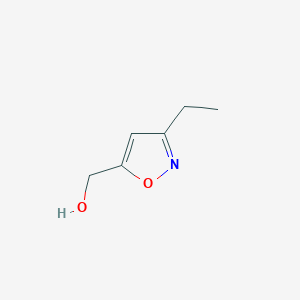
Tetrabenzyltitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabenzyltitanium is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a titanium-based organometallic compound that is commonly used as a catalyst in organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
Tetrabenzyltitanium has found numerous applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the synthesis of polyolefins, polyesters, and polycarbonates. It has also been used in the synthesis of biologically active compounds such as natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tetrabenzyltitanium as a catalyst is still not fully understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with electron-rich substrates and activate them towards nucleophilic attack. The resulting intermediates can then undergo various reactions to form the desired products.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of tetrabenzyltitanium. However, it is known that the compound can be toxic if ingested or inhaled. It can also cause skin irritation and allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tetrabenzyltitanium as a catalyst is its high activity and selectivity. It can catalyze a wide range of reactions under mild conditions, which can reduce the need for harsh reagents and conditions. However, the compound can also be sensitive to air and moisture, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for tetrabenzyltitanium research. One area of interest is the development of new synthesis methods and catalyst systems that can improve the efficiency and selectivity of reactions. Another area of interest is the exploration of new applications for the compound, such as in the synthesis of novel materials and pharmaceuticals. Additionally, there is a need for more research on the toxicity and environmental impact of tetrabenzyltitanium, which can guide safe handling and disposal practices.
Synthesemethoden
The synthesis of tetrabenzyltitanium involves the reaction between titanium tetrachloride and benzylmagnesium chloride. The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. The resulting compound is a white crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform.
Eigenschaften
CAS-Nummer |
17520-19-3 |
|---|---|
Produktname |
Tetrabenzyltitanium |
Molekularformel |
C28H28Ti |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
methanidylbenzene;titanium(4+) |
InChI |
InChI=1S/4C7H7.Ti/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 |
InChI-Schlüssel |
SLDHDLZHDYQZEQ-UHFFFAOYSA-N |
SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+4] |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



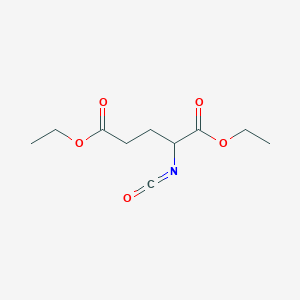

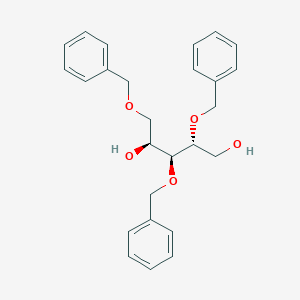
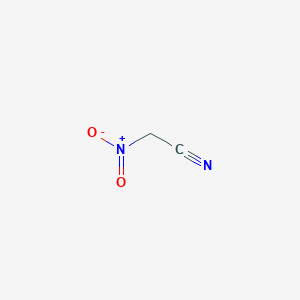
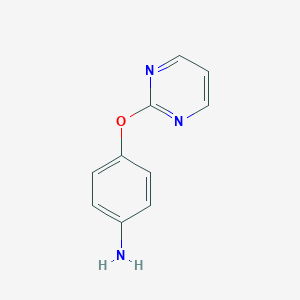
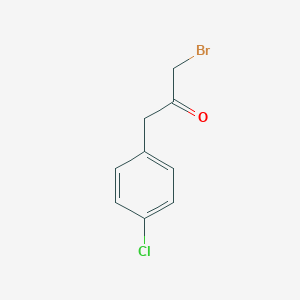
![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)
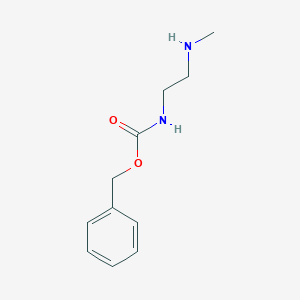
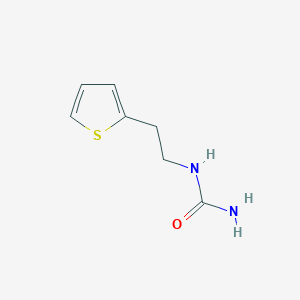
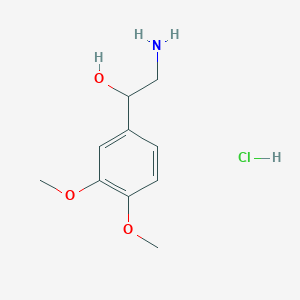
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)
